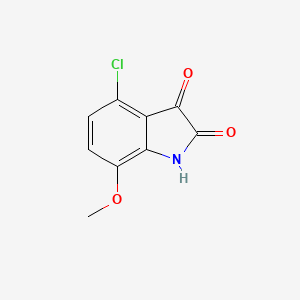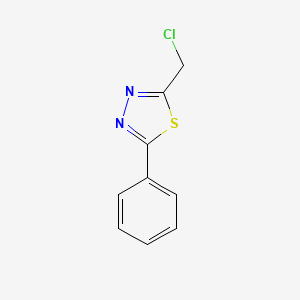
Tris(4-methoxyphenyl)amine
描述
Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula C21H21NO3 . It is a solid substance at room temperature . The compound is used as an organic intermediate .
Molecular Structure Analysis
The InChI code for Tris(4-methoxyphenyl)amine is 1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Tris(4-methoxyphenyl)amine is a solid substance at room temperature . It has a molecular weight of 335.4 .
科学研究应用
Coordination Chemistry and Magnetic Properties : The tripodal ligand tris[4-(2-hydroxy-3-methoxyphenyl)-3-aza-3-butenyl]amine (LH3) has been used to create homo- and heterodinuclear complexes with lanthanide ions, offering insights into coordination chemistry and magnetic properties (Costes et al., 1998).
Synthesis and Characterization of Lanthanide Complexes : Another study synthesized and characterized N4O3 amine phenol ligand tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine and its lanthanide complexes, contributing to the understanding of coordination chemistry and potential applications in various fields (Liu et al., 1993).
Electrochemical Applications : Tris(4-bromophenyl)amine has been studied as an effective electron transfer mediator for the indirect oxidation of amines, providing valuable insights for electrochemical applications (Pletcher & Zappi, 1989).
Fluorescent pH Sensors : Several triphenylamine derivatives, including tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors (Hu et al., 2013).
Polymerization Processes : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes, contributing to advancements in polymer science (Zhang et al., 2015).
Organic Chemistry and Synthesis : The compound has been used in the formation of a variety of imines by condensation of amides or amines with carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Reeves et al., 2015).
Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s have been investigated as active materials for electrochromic devices, highlighting their application in electronic and optical materials (Cheng et al., 2012).
Chemical and Physical Properties : Studies on substituted tris(2-pyridylmethyl)amine ligands for highly active atom transfer radical polymerizations showcase their chemical and physical properties, underlining their significance in the field of catalysis and polymer chemistry (Schröder et al., 2012).
Supercapacitors and Electrochromic Performance : Research on solution-processable nanoporous poly(tris[4-(3,4-ethylenedioxythiophene)phenyl]amine) for use in electrochromic supercapacitors has revealed promising results for energy storage and smart window applications (Lv et al., 2020).
Drug Delivery Systems : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been explored for their swelling and drug delivery properties, showing potential in pharmaceutical applications (Karimi et al., 2018).
安全和危害
属性
IUPAC Name |
4-methoxy-N,N-bis(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLOAIZZHUTCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432047 | |
| Record name | tri(4-methoxyphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methoxyphenyl)amine | |
CAS RN |
13050-56-1 | |
| Record name | 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tri(4-methoxyphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

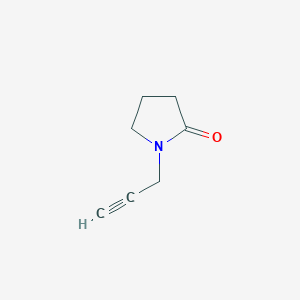
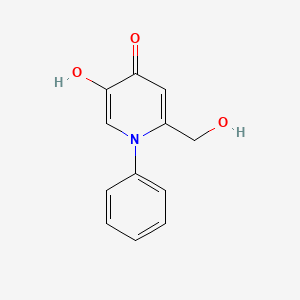


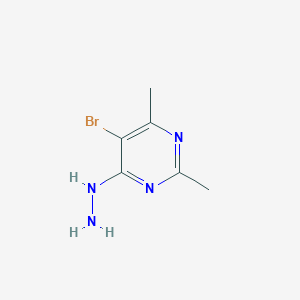
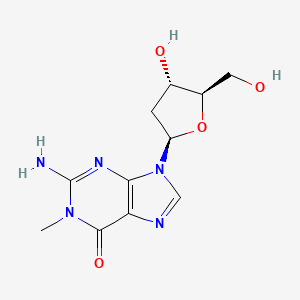

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
